REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:9][OH:10])([CH:6]([CH3:8])[CH3:7])[C:3](O)=[O:4].[BH4-].[Na+].II.CO>C1COCC1.[Cl-].[Na+].O>[NH2:1][C:2]([CH:6]([CH3:8])[CH3:7])([CH2:9][OH:10])[CH2:3][OH:4] |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
2943 mg
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(C(C)C)CO
|
Name
|
|
Quantity
|
2270 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
brine
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
66 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
4 M HCl in dioxane (6 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
|
ADDITION
|
Details
|
Ether was added
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(CO)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 11.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |